An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis. The document outlines the prevalent synthetic methodology, presents key quantitative data, and includes detailed experimental protocols.
Introduction
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups and a 4-iodophenyl group attached to the nitrogen atom. The pyrrole nucleus is a common scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer properties.[1] The presence of the iodophenyl moiety makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, enabling the synthesis of more complex molecular architectures for drug discovery programs.[2]
The primary and most efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, namely 2,5-hexanedione, with a primary amine, in this case, 4-iodoaniline.[5][6]
Synthesis via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles.[3] The reaction proceeds by the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring.[5]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups of the diketone. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, yields the final pyrrole product.[3]
Experimental Protocols
Several variations of the Paal-Knorr synthesis can be employed. Below are two detailed protocols based on different catalytic systems and reaction conditions.
Protocol 1: Metal-Organic Framework Catalyzed Synthesis under Solvent-Free Conditions
This method utilizes a reusable solid acid catalyst, MIL-53(Al), and sonication to promote the reaction under environmentally benign solvent-free conditions.[7]
-
Materials:
-
4-Iodoaniline (98%)
-
2,5-Hexanedione (≥99.5%)
-
MIL-53(Al) catalyst (5 mol%)
-
-
Procedure:
-
In a reaction vessel, combine 4-iodoaniline (1 mmol) and 2,5-hexanedione (1.2 mmol).
-
Add MIL-53(Al) (5 mol%) to the mixture.
-
Place the vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 60 °C) for the required time (typically 1-2 hours, monitor by TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
-
Protocol 2: Acetic Acid Catalyzed Synthesis
This is a more traditional approach using a weak acid catalyst and solvent.[8]
-
Materials:
-
4-Iodoaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 4-iodoaniline (1 equiv) in glacial acetic acid in a round-bottom flask.
-
Add 2,5-hexanedione (1.1 equiv) to the solution.
-
Heat the reaction mixture at reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry.
-
If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data
The following tables summarize the key quantitative data for 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 288608-09-3 | [9][10][11] |
| Molecular Formula | C₁₂H₁₂IN | [9][11] |
| Appearance | White powder | [11] |
| Purity | ≥98% | [11] |
| Moisture Content | ≤0.50% | [11] |
| Impurity | ≤1% | [11] |
Table 2: Spectroscopic Data
| Data Type | Chemical Shift (δ) / m/z | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 7.78 (d, J = 8.5 Hz, 2H), 7.15 (d, J = 8.5 Hz, 2H), 5.91 (s, 2H), 2.02 (s, 6H) | [7] |
| ¹³C NMR (125 MHz, CDCl₃) | 139.1, 138.4, 130.6, 128.8, 106.5, 93.2, 13.0 | [7] |
Workflow and Applications
The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is often a crucial step in a larger drug discovery workflow. The iodophenyl group serves as a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Caption: A typical drug discovery workflow utilizing the title compound as a key intermediate.
Pyrrole-containing compounds have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer cell proliferation.[2] The inhibition of these kinases can disrupt downstream signaling pathways that promote tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a potential pyrrole-based drug.
Conclusion
The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is readily achievable through the reliable Paal-Knorr reaction. The resulting compound is a valuable building block for medicinal chemistry, offering a scaffold that can be elaborated into diverse libraries of potential therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this and related heterocyclic structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole - C12H12IN | CSSB00000178926 [chem-space.com]
- 10. rndmate.com [rndmate.com]
- 11. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, CasNo.288608-09-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
